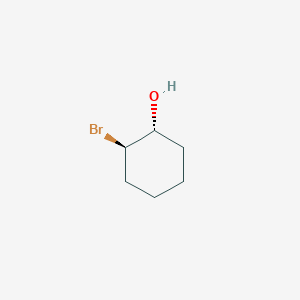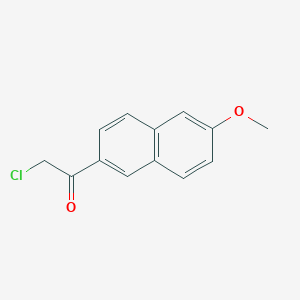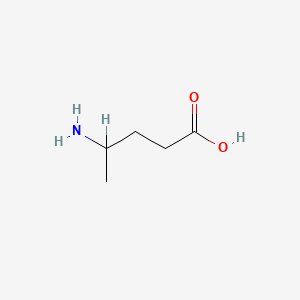
2,3-Dihydrofuran
概要
説明
2,3-Dihydrofuran is a heterocyclic compound with the formula C4H6O . It is isomeric with 2,5-dihydrofuran and is one of the simplest enol ethers . It is a colorless volatile liquid .
Synthesis Analysis
2,3-Dihydrofurans are intermediates in the Feist–Benary synthesis of furans from α-halogen ketones and β-dicarbonyl compounds . The this compound ring can be synthesized by several methods. These routes usually involve cyclization or cycloaddition reactions of carbonyl compounds using metal-containing catalysts . Iodine can also serve as a catalyst .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 70.0898 .
Chemical Reactions Analysis
This compound undergoes lithiation upon treatment with butyl lithium. The resulting 2-lithio derivative is a versatile intermediate . It also reacts with nitrones to yield a mixture of endo- and exo-isomers .
Physical And Chemical Properties Analysis
This compound has a molar mass of 70.091 g·mol−1 and a density of 0.927 g/mL . It has a boiling point of 54.6 °C .
科学的研究の応用
Synthesis of O-Heterocycles
2,3-Dihydrofuran is used in the synthesis of O-Heterocycles . It has been used in Heck couplings with aryl bromides at ambient temperature . In the Heck coupling of this compound, di-tert-butylneopentylphosphine promotes isomerization to a much greater extent than trineopentylphosphine .
Regioselective Heck Reaction
A P-containing palladacycle catalyzes a regioselective Heck reaction of this compound with diaryliodonium salts and aryl iodides to afford 2-aryl-2,5-dihydrofurans and 2-aryl-2,3-dihydrofurans, respectively, in good yields .
Hydroamination and Hydroalkoxylation
This compound is used in chemoselective intramolecular hydroamination and hydroalkoxylation of readily available α-allenic amines and alcohols . This provides valuable 2,3-dihydropyrroles and 2,3-dihydrofurans in the presence of low amounts of an air and moisture stable iron catalyst .
Oxyboration Reaction
An oxyboration reaction, that employs B-O bonds as addition partners to C=C bonds, provides borylated dihydrofurans and isochromenes . The reaction produces exclusively one borylated regioisomer .
Diastereo- and Enantioselective Copper-Catalyzed Cycloadditions
A planar-chiral bipyridine ligand enables diastereo- and enantioselective copper-catalyzed [4+1] cycloadditions of enones with diazo compounds to produce highly substituted 2,3-dihydrofurans .
Cloke-Wilson Rearrangement
This compound is used in the Cloke-Wilson rearrangement of chain doubly activated cyclopropanes for the construction of 2,3-dihydrofurans via a carbocation-initiated tandem intramolecular ring-opening/recyclization process .
Lanthanide-Catalyzed Diels-Alder Reactions
This compound is a versatile reagent used in lanthanide-catalyzed Diels-Alder reactions with 2-pyrones .
Alkylation by Active Methylene Compounds
This compound is applied for alkylation by active methylene compounds, catalyzed by trans-Dichlorobis (triphenylphosphine)palladium (II) .
作用機序
Target of Action
2,3-Dihydrofuran is a heterocyclic compound that primarily targets organic synthesis reactions . It is one of the simplest enol ethers and is a colorless volatile liquid .
Mode of Action
The compound undergoes lithiation upon treatment with butyl lithium, resulting in a 2-lithio derivative . This derivative is a versatile intermediate in various organic synthesis reactions .
Biochemical Pathways
2,3-Dihydrofurans are intermediates in the Feist–Benary synthesis of furans from α-halogen ketones and β-dicarbonyl compounds . The this compound ring can be synthesized by several methods, usually involving cyclization or cycloaddition reactions of carbonyl compounds using metal-containing catalysts .
Result of Action
The primary result of this compound’s action is the production of various organic compounds through synthesis reactions . For example, it can be used in the synthesis of valuable 2,3-dihydropyrroles and 2,3-dihydrofurans .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . For instance, it can undergo lithiation upon treatment with butyl lithium , and its reactions can be catalyzed by various substances, including iodine and Raney nickel .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,3-dihydrofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-4-5-3-1/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTCBAGSMQIFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75454-45-4 | |
| Record name | Furan, 2,3-dihydro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75454-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9061594 | |
| Record name | Furan, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [MSDSonline] | |
| Record name | Furan, 2,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dihydrofuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8615 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1191-99-7, 36312-17-1 | |
| Record name | 2,3-Dihydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036312171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydrofuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan, 2,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furan, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIHYDROFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07M2EY3BG1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some effective methods for synthesizing 2,3-dihydrofurans?
A1: Several methods have been reported for the synthesis of 2,3-dihydrofurans. These include:
- Asymmetric domino Michael-SN2 reactions: This method utilizes cinchona-derived bifunctional thioureas as organocatalysts and allows for the highly regio-, chemo-, diastereo-, and enantioselective synthesis of various chiral 2,3-dihydrofuran derivatives. []
- Palladium-catalyzed cross-coupling reactions: This approach allows for the arylation, carboetherification, and carboamination of this compound derivatives with readily available electrophiles, leading to valuable heterocyclic scaffolds. []
- Iron-catalyzed cycloisomerization of α-allenols: This method offers a highly efficient and diastereoselective route to substituted 2,3-dihydrofurans under mild reaction conditions. []
- Double allylic substitution reaction of allylic nitro compounds: This one-step palladium-catalyzed reaction efficiently transforms readily available allylic nitro compounds into substituted 2,3-dihydrofurans. []
- Sc(OTf)3-catalyzed cyclization of α-allylated 1,3-dicarbonyls: This simple and efficient method provides access to diverse 2,2-disubstituted this compound derivatives in good to excellent yields. []
Q2: Can 2,3-dihydrofurans be synthesized asymmetrically?
A2: Yes, several asymmetric synthetic strategies have been developed. For instance, employing chiral HETPHOX ligands in palladium-catalyzed Heck reactions allows for the enantioselective arylation and cyclohexenylation of this compound. [, , ] Also, using chiral propargyl sulfonium salts in the sequential Corey-Chaykovsky cyclopropanation/Cloke-Wilson rearrangement provides access to optically active 2,3-dihydrofurans with good enantioselectivities. []
Q3: How do substituents on the this compound ring influence its reactivity?
A3: The reactivity of 2,3-dihydrofurans can be significantly affected by the nature and position of substituents. For example:
- Bulky aryl groups in cis-2-aryl-3-methyl-2,3-dihydrofurans exhibit restricted rotation, which can be observed through 13C NMR spectroscopy. []
- 5-Alkyl-2,3-dihydrofurans undergo nickel-catalyzed coupling with Grignard reagents, with the yield and stereoselectivity depending on the Grignard reagent's structure. []
- 2,2-Disubstituted 2,3-dihydrofurans are less reactive in intermolecular Heck reactions compared to their less substituted counterparts, suggesting steric limits for this transformation. []
Q4: What are some interesting properties of 2,3-dihydrofurans?
A5: 2,3-Dihydrofurans are valuable building blocks in organic synthesis due to their inherent reactivity stemming from the dihydrofuran ring. The ring strain and the presence of the C=C double bond make them susceptible to various ring-opening and rearrangement reactions, enabling the synthesis of diverse structural motifs. For example, their dye-sensitized photooxygenation leads to the formation of dioxetanes and allylic hydroperoxides, showcasing their potential in photochemical applications. []
Q5: What are the applications of 2,3-dihydrofurans in materials science?
A6: this compound can be polymerized to form poly(this compound) (PDHF). [, ] Crosslinked PDHFs, prepared from multifunctional monomers with 2,3-dihydrofuranyl moieties, offer tunable thermal properties making them potentially useful in coatings and other applications. []
Q6: How can 2,3-dihydrofurans be used in the synthesis of other heterocycles?
A7: The strained ring system of 2,3-dihydrofurans makes them excellent substrates for ring-expansion and rearrangement reactions. For example, thermal rearrangement of butadienyloxiranes can lead to the formation of 3-vinyl-2,3-dihydrofurans and 2,3(6,7)-dihydrooxepins. [] Additionally, 2-alkoxy-2,3-dihydrofurans can act as [4+2] benzannulation reagents, enabling the synthesis of indoles, carbazoles, benzofurans, benzothiophenes, and naphthalene derivatives. []
Q7: Can 2,3-dihydrofurans be used in total synthesis?
A7: While not extensively explored, the versatility of 2,3-dihydrofurans makes them potentially valuable intermediates in total synthesis. Their diverse reactivity and the possibility of incorporating various functional groups make them attractive building blocks for constructing complex molecular architectures.
Q8: Have there been computational studies on the reactivity of 2,3-dihydrofurans?
A9: Yes, Density Function Theory (DFT) calculations have been employed to study the mechanism of H2 elimination from this compound, 2,5-dihydrofuran, and 2-methyl-2,5-dihydrofuran. These calculations provide valuable insights into the reaction pathways, transition states, and energetics, aiding in understanding the reactivity of these compounds. [] Additionally, DFT calculations have been used to investigate the mechanism of the iron-catalyzed cycloisomerization of α-allenols to 2,3-dihydrofurans, providing insights into the chemo- and diastereoselectivity of the reaction. []
Q9: Can computational methods predict the stereochemical outcome of reactions involving 2,3-dihydrofurans?
A10: DFT calculations can be valuable tools for predicting the stereochemical outcome of reactions involving 2,3-dihydrofurans. By modeling the transition states and intermediates involved, it is possible to assess the relative energies of different diastereomeric pathways and predict the major product. This approach has been successfully used to rationalize the diastereoselectivity observed in the iron-catalyzed cycloisomerization of α-allenols. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



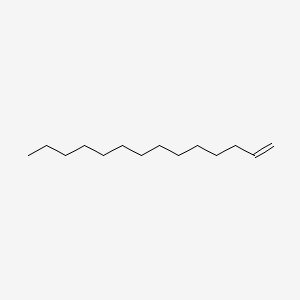
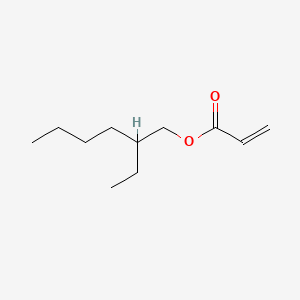



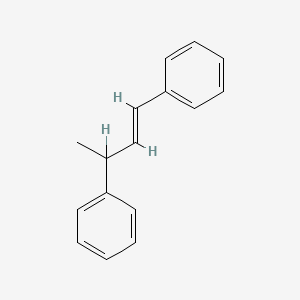
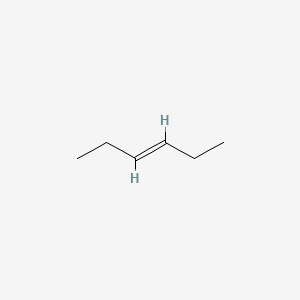
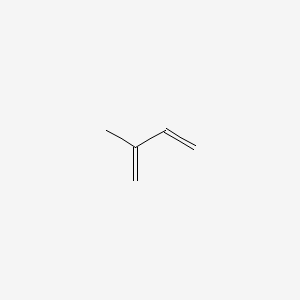
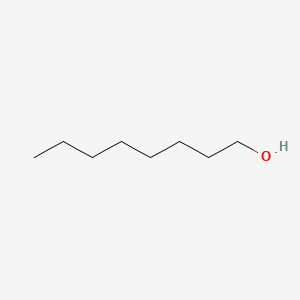
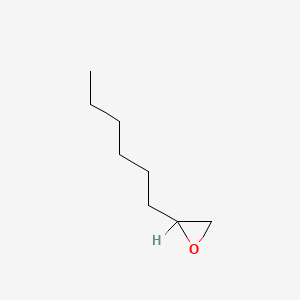
![1-(Bromomethyl)bicyclo[2.1.1]hexane](/img/structure/B7770581.png)
